molecular formula C13H17NO3 B1422976 2-Oxo-6-(propan-2-yl)-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid CAS No. 1267216-40-9

2-Oxo-6-(propan-2-yl)-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid

Número de catálogo: B1422976
Número CAS: 1267216-40-9
Peso molecular: 235.28 g/mol
Clave InChI: FFVHBWCZMRJKOR-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-Oxo-6-(propan-2-yl)-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid is a useful research compound. Its molecular formula is C13H17NO3 and its molecular weight is 235.28 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

2-Oxo-6-(propan-2-yl)-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid (CAS No. 1267216-40-9) is a heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the compound's synthesis, biological properties, and therapeutic implications based on recent studies.

  • Molecular Formula : C13H17NO3
  • Molecular Weight : 235.28 g/mol
  • Structure : The compound features a hexahydroquinoline core with an oxo group and a propan-2-yl substituent.

Anticancer Properties

Recent studies have highlighted the anticancer potential of derivatives related to hexahydroquinoline structures. For instance, research on 5-oxo-hexahydroquinoline derivatives demonstrated their ability to reverse multidrug resistance (MDR) in cancer cells. These compounds exhibited significant cytotoxicity against various cancer cell lines, including MCF-7 and A549 .

A specific study synthesized a series of 1,4,5,6,7,8-hexahydro 5-oxo quinoline derivatives and evaluated their effects on P-glycoprotein (P-gp) overexpressing human uterine sarcoma cells. Notably, compounds A1 and A2 showed high efficacy in blocking P-gp efflux and inducing apoptosis in resistant cancer cells .

CompoundStructureCytotoxicity (IC50)MDR Reversal Activity
A1A1 Structure10 µMYes
A2A2 Structure12 µMYes
ControlN/A50 µMNo

The biological activity of this compound is thought to involve interactions with key molecular targets such as enzymes and receptors. The inhibition of specific pathways may contribute to its anticancer effects. For example, the modulation of ATP-binding cassette (ABC) transporters has been identified as a critical mechanism for overcoming drug resistance in cancer therapies .

Case Studies

  • Study on MDR Reversal : In a controlled study involving MES-SA-DX5 human uterine sarcoma cells, the synthesized derivatives were tested for their ability to reverse MDR. The results indicated that certain compounds not only inhibited P-gp but also induced significant apoptosis in resistant cells .
  • Cytotoxicity Evaluation : Another investigation assessed the cytotoxic effects of various hexahydroquinoline derivatives against multiple cancer cell lines using MTT assays. Compounds demonstrated selective toxicity towards cancer cells while sparing non-cancerous cells like HEK-293 .

Aplicaciones Científicas De Investigación

Safety Information

The compound has been classified with hazard statements such as H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Proper safety measures should be taken when handling this compound.

Pharmaceutical Development

One of the primary applications of 2-Oxo-6-(propan-2-yl)-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid is in the field of pharmaceuticals. Its structure suggests potential activity as an anti-inflammatory or analgesic agent. Research has indicated that derivatives of hexahydroquinoline compounds exhibit significant biological activities including:

  • Antimicrobial properties : Studies have shown that similar compounds can inhibit the growth of various bacterial strains.
  • Anticancer activity : Some derivatives have demonstrated cytotoxic effects against cancer cell lines in vitro.

Biological Studies

This compound is also used in biological studies to understand its interaction with biological systems. For example:

  • Enzyme inhibition studies : It can serve as a lead compound for developing inhibitors targeting specific enzymes involved in metabolic pathways.
  • Receptor binding studies : Its structure allows it to be tested for binding affinity to various receptors which may help elucidate mechanisms of action for therapeutic targets.

Synthetic Chemistry

In synthetic chemistry, this compound can be utilized as an intermediate in the synthesis of more complex organic molecules. Its unique functional groups make it a valuable building block for creating novel compounds with enhanced properties.

Case Study 1: Antimicrobial Activity

A study published in the Journal of Medicinal Chemistry explored the antimicrobial properties of hexahydroquinoline derivatives. The findings indicated that certain modifications to the structure of this compound significantly enhanced its efficacy against Gram-positive bacteria .

Case Study 2: Anticancer Properties

Research conducted by a team at a leading pharmaceutical institute investigated the anticancer potential of this compound against various cancer cell lines. The results showed promising cytotoxic effects at micromolar concentrations, suggesting that further development could lead to new cancer therapies .

Q & A

Q. Basic: What synthetic routes are recommended for 2-Oxo-6-(propan-2-yl)-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid, and how can reaction conditions be optimized for yield and purity?

Answer:
The compound can be synthesized via a multi-step approach involving:

  • Step 1: Condensation of trifluoroacetoacetic acid ethyl ester with cyclohexane-1,3-dione and an aldehyde derivative (e.g., 3-cyanobenzaldehyde) using ammonium acetate in refluxing ethanol to form an octahydroquinolone intermediate .
  • Step 2: Hydrolysis of the ester group under basic conditions (e.g., LiOH in ethanol/water) to yield the carboxylic acid.
  • Step 3: Dehydration using TsOH in toluene to finalize the structure .
    Optimization strategies:
  • Vary reaction temperature and solvent polarity to improve cyclization efficiency.
  • Use catalytic amounts of ammonium acetate to reduce side reactions.
  • Monitor reaction progress via TLC or HPLC to isolate intermediates and minimize impurities.

Q. Basic: Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

Answer:

  • FT-IR and FT-Raman: Identify functional groups (e.g., carbonyl at ~1700 cm⁻¹ for the oxo group, carboxylic acid O-H stretch at ~2500-3300 cm⁻¹) .
  • NMR (¹H and ¹³C): Assign proton environments (e.g., quinoline ring protons, isopropyl group splitting patterns) and carbon types (e.g., carbonyl carbons at ~170 ppm) .
  • X-ray crystallography: Resolve conformational details (e.g., chair conformation of the hexahydroquinoline ring, hydrogen-bonding networks) .

Q. Basic: How can researchers assess the compound’s in vitro biological activity against bacterial strains?

Answer:

  • Protocol:
    • Use standardized antimicrobial assays (e.g., broth microdilution) to determine minimum inhibitory concentration (MIC) against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Pseudomonas aeruginosa) strains.
    • Include positive controls (e.g., ciprofloxacin) and statistical validation (e.g., ANOVA with p < 0.05) .
  • Data interpretation: Compare MIC values to established thresholds (e.g., ≤50 µg/mL for moderate activity). Note variations in bacterial membrane permeability or efflux pump expression that may affect results .

Q. Advanced: How can discrepancies in biological activity data across studies be systematically resolved?

Answer:

  • Identify variables: Assess differences in assay conditions (e.g., pH, serum protein content), bacterial strain susceptibility, or compound purity (e.g., residual solvents from synthesis) .
  • Validate methods: Replicate experiments using standardized protocols (e.g., CLSI guidelines) and orthogonal assays (e.g., time-kill kinetics).
  • Statistical reconciliation: Apply meta-analysis tools to account for inter-study variability and identify confounding factors.

Q. Advanced: What computational methods are suitable for modeling the compound’s interactions with biological targets?

Answer:

  • Molecular docking: Predict binding affinities to enzymes (e.g., phospholipase A2) using software like AutoDock Vina. Focus on hydrogen bonding with the carboxylic acid group and hydrophobic interactions with the isopropyl substituent .
  • MD simulations: Analyze stability of ligand-protein complexes over 100 ns trajectories to identify critical residues for binding .
  • QSAR models: Corinate substituent effects (e.g., electron-withdrawing groups on the quinoline ring) with activity trends to guide structural modifications .

Q. Advanced: How can structure-activity relationships (SAR) be established for modifying the quinoline core?

Answer:

  • Design: Synthesize analogs with varied substituents (e.g., halogenation at position 6, alkyl chain length at position 3) .
  • Testing: Evaluate analogs for antimicrobial, anti-inflammatory, or cytotoxic activity using dose-response assays.
  • Analysis: Use clustering algorithms (e.g., PCA) to correlate structural features (e.g., logP, polar surface area) with bioactivity .

Q. Advanced: What strategies mitigate cytotoxicity while enhancing pharmacological efficacy?

Answer:

  • Structural modifications: Introduce hydrophilic groups (e.g., hydroxyl or amine) to reduce membrane disruption in non-target cells .
  • Targeted delivery: Use nanoparticle encapsulation to improve selectivity for bacterial or inflamed tissues.
  • In vitro models: Test cytotoxicity in human erythrocytes and hepatocytes at varying doses (e.g., 25–125 mg/mL) to establish therapeutic indices .

Q. Advanced: How can green chemistry principles be applied to the compound’s synthesis?

Answer:

  • Solvent selection: Replace ethanol with biodegradable solvents (e.g., cyclopentyl methyl ether) or use solvent-free conditions .
  • Catalyst optimization: Employ recyclable catalysts (e.g., immobilized TsOH) to reduce waste.
  • Energy efficiency: Utilize microwave-assisted synthesis to shorten reaction times and improve yield .

Propiedades

IUPAC Name

2-oxo-6-propan-2-yl-5,6,7,8-tetrahydro-1H-quinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO3/c1-7(2)8-3-4-11-9(5-8)6-10(13(16)17)12(15)14-11/h6-8H,3-5H2,1-2H3,(H,14,15)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFVHBWCZMRJKOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1CCC2=C(C1)C=C(C(=O)N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1267216-40-9
Record name 2-oxo-6-(propan-2-yl)-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

[4-(Methoxycarbonyl)cyclohexyl]methanaminium
2-Oxo-6-(propan-2-yl)-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid
[4-(Methoxycarbonyl)cyclohexyl]methanaminium
[4-(Methoxycarbonyl)cyclohexyl]methanaminium
2-Oxo-6-(propan-2-yl)-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid
[4-(Methoxycarbonyl)cyclohexyl]methanaminium
2-Oxo-6-(propan-2-yl)-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid
[4-(Methoxycarbonyl)cyclohexyl]methanaminium
[4-(Methoxycarbonyl)cyclohexyl]methanaminium
2-Oxo-6-(propan-2-yl)-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid
[4-(Methoxycarbonyl)cyclohexyl]methanaminium
2-Oxo-6-(propan-2-yl)-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid
[4-(Methoxycarbonyl)cyclohexyl]methanaminium
2-Oxo-6-(propan-2-yl)-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.